molecular formula C20H25BrO4 B5233920 1-Bromo-2-[2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy]-3,5-dimethylbenzene

1-Bromo-2-[2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy]-3,5-dimethylbenzene

Cat. No.: B5233920
M. Wt: 409.3 g/mol
InChI Key: SZVJYUJNCGVPOH-UHFFFAOYSA-N
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Description

1-Bromo-2-[2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy]-3,5-dimethylbenzene is a complex organic compound with a unique structure that includes a bromine atom, multiple ethoxy groups, and a dimethylbenzene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-[2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy]-3,5-dimethylbenzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to begin with the bromination of 3,5-dimethylbenzene to introduce the bromine atom. This is followed by a series of etherification reactions to attach the ethoxy groups. The reaction conditions often involve the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-[2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy]-3,5-dimethylbenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

    Oxidation Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the ethoxy groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents like DMSO or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted benzene derivative, while oxidation can produce aldehydes or carboxylic acids.

Scientific Research Applications

1-Bromo-2-[2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy]-3,5-dimethylbenzene has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the development of novel polymers and materials with unique properties.

    Medicinal Chemistry: Researchers are exploring its potential as a precursor for the synthesis of pharmaceutical compounds with therapeutic effects.

    Biological Studies: The compound’s interactions with biological molecules are studied to understand its potential biological activities and mechanisms of action.

Mechanism of Action

The mechanism of action of 1-Bromo-2-[2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy]-3,5-dimethylbenzene involves its interactions with various molecular targets. The bromine atom and ethoxy groups can participate in hydrogen bonding and other non-covalent interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to potential therapeutic effects. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-(2-methoxyethoxy)ethane: This compound has a similar structure but with methoxy groups instead of ethoxy groups.

    1-Bromo-2-(2-ethoxyethoxy)ethane: Similar structure with fewer ethoxy groups.

    1-Bromo-2-(2-(2-bromoethoxy)ethoxy)ethane: Contains additional bromine atoms.

Uniqueness

1-Bromo-2-[2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy]-3,5-dimethylbenzene is unique due to the presence of multiple ethoxy groups and a dimethylbenzene core. These structural features confer distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-bromo-2-[2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy]-3,5-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25BrO4/c1-4-23-17-6-5-7-18(14-17)24-10-8-22-9-11-25-20-16(3)12-15(2)13-19(20)21/h5-7,12-14H,4,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZVJYUJNCGVPOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OCCOCCOC2=C(C=C(C=C2Br)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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